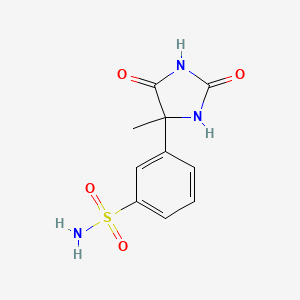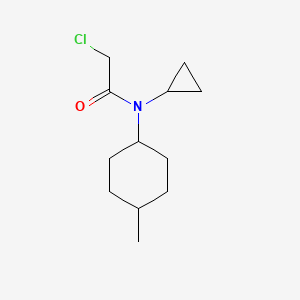![molecular formula C15H13ClO3 B1422507 2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid CAS No. 1258651-59-0](/img/structure/B1422507.png)
2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid
Übersicht
Beschreibung
2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid is an organic compound characterized by the presence of a chlorinated phenyl group and a methoxyphenyl group attached to an acetic acid moiety
Wissenschaftliche Forschungsanwendungen
2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway . This involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been involved in various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds, such as methoxyacetic acid, are known to form via the rapid oxidation of methoxyethanol (methyl glycol) via alcohol dehydrogenases .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, which involves organoboron reagents, is known to be influenced by various factors, including temperature, solvent, and the presence of a catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and 3-hydroxybenzyl alcohol.
Etherification: The 3-chlorophenol is reacted with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide to form 3-[(3-chlorophenyl)methoxy]benzyl alcohol.
Oxidation: The resulting benzyl alcohol is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 3-[(3-chlorophenyl)methoxy]benzaldehyde.
Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation to Acid: Finally, the alcohol is oxidized to the acetic acid derivative using an oxidizing agent like Jones reagent (chromic acid in acetone).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or Jones reagent.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: 3-[(3-chlorophenyl)methoxy]benzaldehyde or 3-[(3-chlorophenyl)methoxy]benzoic acid.
Reduction: 2-{3-[(3-chlorophenyl)methoxy]phenyl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Methoxyphenylacetic acid: Similar structure but lacks the chlorinated phenyl group.
3-Chlorophenylacetic acid: Similar structure but lacks the methoxy group.
3-Methoxyphenylacetic acid: Similar structure but lacks the chlorinated phenyl group.
Uniqueness: 2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid is unique due to the presence of both the chlorinated phenyl and methoxy groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-[3-[(3-chlorophenyl)methoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPXKGAGFFMDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=CC=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)
![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)

![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
![3-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B1422432.png)
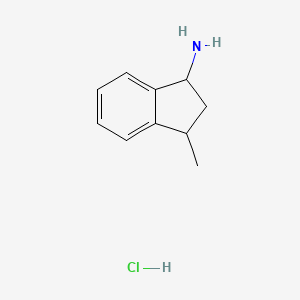
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)
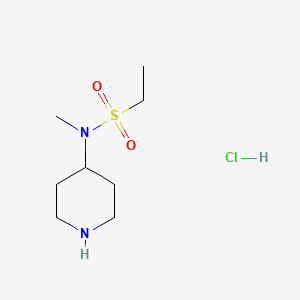
![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)
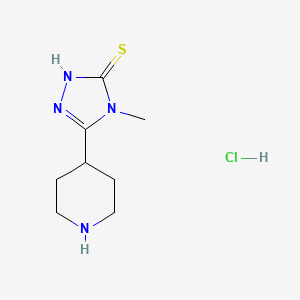

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)
